molecular formula C11H12N4O2S B5191389 N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide CAS No. 327047-28-9

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide

Cat. No.: B5191389
CAS No.: 327047-28-9
M. Wt: 264.31 g/mol
InChI Key: SUBMITMQHDIQCQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a triazole ring, and a thioacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 2-methoxyaniline with 1H-1,2,4-triazole-3-thiol in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The methoxy group or the triazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the thioacetamide moiety can participate in redox reactions or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.

    Thioacetamide derivatives: Compounds like thioacetamide itself and its analogs are used in various chemical and biological studies.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-17-9-5-3-2-4-8(9)14-10(16)6-18-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBMITMQHDIQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327047-28-9
Record name N-(2-METHOXYPHENYL)-2-(1H-1,2,4-TRIAZOL-3-YLTHIO)ACETAMIDE
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